molecular formula C52H70Cu2O13 B1142465 Copper(II) 3,5-diisopropylsalicylate hydrate CAS No. 123334-28-1

Copper(II) 3,5-diisopropylsalicylate hydrate

Cat. No.: B1142465
CAS No.: 123334-28-1
M. Wt: 1030.2 g/mol
InChI Key: LXTUNHBCYCYLJT-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper(II) 3,5-diisopropylsalicylate hydrate is a useful research compound. Its molecular formula is C52H70Cu2O13 and its molecular weight is 1030.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Analysis and Solvent Interactions : Copper(II) complexes with 3,5-diisopropylsalicylic acid have been synthesized and characterized. In the solid state, these compounds are binuclear, carboxylate-bridged complexes. Their structure is influenced by the type of solvent used, with different behaviors observed in non-coordinating versus polar coordinating solvents (Greenaway, Norris, & Sorenson, 1988).

  • Pharmacological Activities : The copper(II) complex of 3,5-diisopropylsalicylate has shown a wide range of pharmacological activities. It interacts with human serum albumin, which is crucial for understanding its transport in vivo. This interaction has been studied using various spectroscopic techniques (Greenaway, Hahn, Xi, & Sorenson, 2004).

  • Biomedical Applications : Copper(II)2(3,5-Diisopropylsalicylate)4(H2O)2 has demonstrated anti-inflammatory, anticancer, and radiation recovery activities among others. Pharmacokinetic studies using a labeled complex have been conducted to understand its distribution and effects in various tissues (Sorenson et al., 1989).

  • Transport in the Body and SOD-mimetic Activity : The compound's transportation in the body and its superoxide dismutase (SOD)-mimetic activities have been a subject of interest. Studies suggest the formation of stable ternary complexes with human serum albumin, which may be responsible for its bioavailability and therapeutic effects (Shuff, Chowdhary, Khan, & Sorenson, 1992).

  • Anti-inflammatory and Anticonvulsant Activities : Copper(II) complexes with 3,5-diisopropylsalicylic acid have shown potential anti-inflammatory and anticonvulsant activities. Their ability to modulate polymorphonuclear leukocyte activity and overcome seizures has been explored (Morgant et al., 2000).

  • Effects on Hemopoiesis and Lymphopoiesis : Copper(II)2(3,5-diisopropylsalicylate)4 has been reported to stimulate hemopoiesis and lymphopoiesis, which are vital for immune system function. Its effects on spleen size, myelopoiesis, and immune reactivity have been studied in mice (Soderberg, Barnett, & Sorenson, 1989).

  • *Role as a Potential OH Inactivating Ligand: The low molecular mass complexes formed between copper(II) and 3,5-diisopropylsalicylic acid (Dips) in physiological conditions have been studied. This research provides insights into the compound's role in copper absorption and its potential as an *OH-inactivating ligand (Brumas, Miche, & fiallo, 2007).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Copper(II) 3,5-diisopropylsalicylate hydrate involves the reaction of 3,5-diisopropylsalicylic acid with copper(II) acetate in the presence of water to form the desired product.", "Starting Materials": [ "3,5-diisopropylsalicylic acid", "copper(II) acetate", "water" ], "Reaction": [ "Dissolve 3,5-diisopropylsalicylic acid in water", "Add copper(II) acetate to the solution", "Heat the mixture to 80-90°C and stir for 2-3 hours", "Cool the mixture to room temperature and filter the precipitate", "Wash the precipitate with water and dry in a vacuum oven", "The resulting product is Copper(II) 3,5-diisopropylsalicylate hydrate" ] }

CAS No.

123334-28-1

Molecular Formula

C52H70Cu2O13

Molecular Weight

1030.2 g/mol

IUPAC Name

dicopper;2-hydroxy-3,5-di(propan-2-yl)benzoate;hydrate

InChI

InChI=1S/4C13H18O3.2Cu.H2O/c4*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;;;/h4*5-8,14H,1-4H3,(H,15,16);;;1H2/q;;;;2*+2;/p-4

InChI Key

LXTUNHBCYCYLJT-UHFFFAOYSA-J

SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.O.[Cu]

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.O.[Cu+2].[Cu+2]

Origin of Product

United States
Customer
Q & A

Q1: What happens when Copper(II) 3,5-diisopropylsalicylate hydrate is dissolved in dimethyl sulfoxide (DMSO)?

A1: When this compound (C26H34CuO6·xH2O) is dissolved in DMSO, a fascinating structural transformation occurs. The DMSO molecules, acting as ligands, coordinate with the copper(II) ions. This interaction leads to the formation of a distinct crystalline compound: tetrakis-3,5-diisopropylsalicylatobis-dimethylsulfoxidodicopper(II), with the formula [Cu(II)2(3,5-DIPS)4(DMSO)2] [].

Q2: Can you describe the structure of the copper complex formed in this reaction?

A2: The resulting complex is a centrosymmetric binuclear copper complex. Essentially, two copper(II) ions are bridged by four 3,5-diisopropylsalicylate ligands. Each copper(II) ion exhibits a square-pyramidal coordination geometry. Four oxygen atoms from the 3,5-diisopropylsalicylate ligands occupy the square planar positions, while a DMSO molecule occupies the apical position [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.